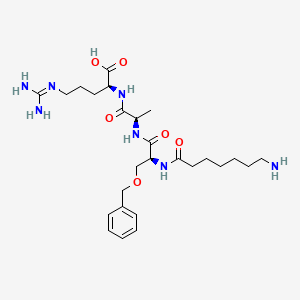

N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Description

N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic, multi-substituted derivative of L-ornithine, a non-proteinogenic amino acid central to the urea cycle and polyamine biosynthesis. This compound features three key structural modifications:

- O-Benzyl-L-seryl-D-alanyl dipeptide: A benzyl-protected serine linked to D-alanine, which may confer resistance to proteolytic cleavage or modulate receptor binding.

- N~5~-(diaminomethylidene): A guanidino-like modification at the δ-nitrogen of ornithine, altering its charge and interactions with enzymes like ornithine decarboxylase (ODC).

These modifications likely influence its metabolic stability, cellular uptake, and enzymatic processing compared to native L-ornithine .

Properties

CAS No. |

646031-09-6 |

|---|---|

Molecular Formula |

C26H43N7O6 |

Molecular Weight |

549.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)-3-phenylmethoxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C26H43N7O6/c1-18(23(35)33-20(25(37)38)12-9-15-30-26(28)29)31-24(36)21(17-39-16-19-10-5-4-6-11-19)32-22(34)13-7-2-3-8-14-27/h4-6,10-11,18,20-21H,2-3,7-9,12-17,27H2,1H3,(H,31,36)(H,32,34)(H,33,35)(H,37,38)(H4,28,29,30)/t18-,20+,21+/m1/s1 |

InChI Key |

WEEGWHNFMFHDCD-GIVPXCGWSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)CCCCCCN |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for amino groups, and benzyl (Bn) for hydroxyl groups.

Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form peptide bonds.

Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are removed with piperidine.

Final Assembly: The final peptide is assembled by sequentially adding each protected amino acid, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the coupling and deprotection steps. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amino groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex peptides and proteins.

Biology: The compound is studied for its potential role in cellular signaling and protein interactions.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

L-Ornithine

- Structure: Native L-ornithine lacks the peptide and guanidino modifications.

- Function : Serves as a precursor for polyamines (putrescine, spermine) via ODC-mediated decarboxylation. Elevated levels correlate with BCAA supplementation and serotonin-linked ODC activation .

- Key Differences: The target compound’s N~5~-(diaminomethylidene) group may sterically hinder ODC binding, reducing decarboxylation efficiency. The O-benzyl-seryl-D-alanyl moiety could delay degradation, extending half-life compared to unmodified L-ornithine.

Arginine

- Structure: Contains a guanidino group at its side chain, unlike ornithine.

- Function: Precursor to nitric oxide (NO) and L-ornithine via arginase.

- Key Differences: The target compound’s guanidino-like group is positioned at N~5~ (vs.

N~5~-Substituted Ornithine Analogues

- Examples : N~5~-hydroxy-L-ornithine (a siderophore precursor), N~5~-acetyl-L-ornithine (intermediate in arginine biosynthesis).

- Key Differences: The diaminomethylidene group in the target compound mimics arginine’s guanidino charge but lacks the hydroxyl or acetyl functionalities, which are critical for iron chelation or acetylation-dependent regulation.

Comparative Data Table

| Parameter | Target Compound | L-Ornithine | Arginine | N~5~-Hydroxy-L-Ornithine |

|---|---|---|---|---|

| Molecular Weight | ~650 g/mol (estimated) | 132.16 g/mol | 174.20 g/mol | 148.16 g/mol |

| Key Functional Groups | O-Benzyl, diaminomethylidene | Amino, carboxyl | Guanidino, carboxyl | Hydroxy, amino |

| Metabolic Pathway | Polyamine synthesis (hypothetical) | Urea cycle, polyamines | Urea cycle, NO | Siderophore biosynthesis |

| ODC Affinity | Likely reduced (steric hindrance) | High | None | None |

| Half-Life (in vitro) | Prolonged (peptide protection) | Short (<2 hrs) | Moderate (~4 hrs) | Short (<1 hr) |

Research Findings and Hypotheses

- Enzyme Interaction: The N~5~-(diaminomethylidene) group may act as a competitive ODC inhibitor, analogous to α-difluoromethylornithine (DFMO), but this requires validation via kinetic assays .

- Metabolic Impact : Unlike L-ornithine, which is rapidly decarboxylated, the target compound’s modifications might shunt metabolism toward alternative pathways, such as conjugation with glutathione or excretion.

Biological Activity

N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine (referred to as Compound A) is a synthetic peptide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural complexity, which may confer unique interactions with biological targets. This article explores the biological activity of Compound A, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₄₃N₇O₅

- Molecular Weight : 549.7 g/mol

- IUPAC Name : N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine

The compound features a complex arrangement of amino acids and functional groups, allowing for diverse interactions within biological systems.

Compound A is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : The compound could bind to receptors on cell membranes, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that Compound A may exhibit antimicrobial properties by disrupting bacterial cell membranes.

Antimicrobial Effects

Research indicates that Compound A possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

The minimum inhibitory concentration (MIC) values for these bacteria were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating infections.

Cytotoxicity and Cancer Research

Compound A has been evaluated for its cytotoxic effects on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent anti-cancer activity. Further studies are required to elucidate the specific pathways involved in this cytotoxicity.

Data Table: Biological Activity Summary

Case Studies

-

Case Study 1 : In vitro Evaluation of Antimicrobial Properties

- Researchers tested Compound A against multiple bacterial strains using standard MIC assays.

- Results indicated that Compound A had a significantly lower MIC compared to conventional antibiotics, highlighting its potential as an antimicrobial agent.

-

Case Study 2 : Cytotoxicity in Cancer Research

- A study assessed the effects of Compound A on various cancer cell lines.

- The results showed that treatment with Compound A led to apoptosis in cancer cells, suggesting a mechanism that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.